3,3'-Dichlorobenzylideneazine
3,3'-Dichlorobenzylideneazine
Allosteric ligand for the metabotropic glutamate receptor mGlu5; displays neutral modulation. Does not affect agonist-stimulated mGlu5 responses, but blocks regulation of the receptor by other allosteric modulators such as DFB and DMeOB.
Brand Name:
Vulcanchem
CAS No.:
6971-97-7
VCID:
VC0004424
InChI:
InChI=1S/C14H10Cl2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9-,18-10+
SMILES:
C1=CC(=CC(=C1)Cl)C=NN=CC2=CC(=CC=C2)Cl
Molecular Formula:
C14H10Cl2N2
Molecular Weight:
277.1 g/mol
3,3'-Dichlorobenzylideneazine
CAS No.: 6971-97-7
Inhibitors
VCID: VC0004424
Molecular Formula: C14H10Cl2N2
Molecular Weight: 277.1 g/mol
CAS No. | 6971-97-7 |
---|---|
Product Name | 3,3'-Dichlorobenzylideneazine |
Molecular Formula | C14H10Cl2N2 |
Molecular Weight | 277.1 g/mol |
IUPAC Name | (E)-1-(3-chlorophenyl)-N-[(Z)-(3-chlorophenyl)methylideneamino]methanimine |
Standard InChI | InChI=1S/C14H10Cl2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9-,18-10+ |
Standard InChIKey | XMOVWXSCYLINBJ-BUOZRGFLSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C=N/N=C\C2=CC(=CC=C2)Cl |
SMILES | C1=CC(=CC(=C1)Cl)C=NN=CC2=CC(=CC=C2)Cl |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C=NN=CC2=CC(=CC=C2)Cl |
Description | Allosteric ligand for the metabotropic glutamate receptor mGlu5; displays neutral modulation. Does not affect agonist-stimulated mGlu5 responses, but blocks regulation of the receptor by other allosteric modulators such as DFB and DMeOB. |
Synonyms | Alternative Name: 3,3/'-Dichlorobenzaldazine |
PubChem Compound | 6861558 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume